molecular formula C9H5ClFNO3 B8289082 5-(2-Chloro-6-fluorophenyl)oxazolidine-2,4-dione

5-(2-Chloro-6-fluorophenyl)oxazolidine-2,4-dione

Cat. No.: B8289082
M. Wt: 229.59 g/mol
InChI Key: MGXCYBJZYSTREA-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-fluorophenyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H5ClFNO3 and its molecular weight is 229.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5ClFNO3

Molecular Weight

229.59 g/mol

IUPAC Name

5-(2-chloro-6-fluorophenyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C9H5ClFNO3/c10-4-2-1-3-5(11)6(4)7-8(13)12-9(14)15-7/h1-3,7H,(H,12,13,14)

InChI Key

MGXCYBJZYSTREA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2C(=O)NC(=O)O2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(2-Chloro-6-fluorophenyl)-2-hydroxyacetamide (3 g., 15 mmoles) was taken into 40 ml. of tert-butanol and dimethyl carbonate (2.7 g., 2.5 ml. 30 mmoles). Potassium tert-butoxide (3.4 g., 30 mmoles) was added portionwise and the reaction mixture heated to reflux for 65 minutes, cooled to room temperature, quenched by the portionwise addition of 60 ml. of 1 N hydrochloric acid, poured into 200 ml. of water and extracted with three portions of ethyl acetate. The combined organic extracts were washed with water, washed with brine, dried over anhydrous magnesium sulfate, filtered and evaporated to yield 5-(2-chloro-6-fluorophenyl)oxazolidine-2,4-dione (3.5 g.). Purified product was obtained by recrystallization from toluene (3.0 g., m.p. 156°-158° C.).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 1-(2-chloro-6-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride (15.0 g., 0.056 mole) and triethylamine (16.8 g., 23.3 ml., 0.167 mole) were taken into 560 ml. of tetrahydrofuran and cooled to 0° C. Phosgene was bubbled through the reaction mixture for 35 minutes. It was then stirred for 2.5 hours at room temperature, poured into 600 cc. of crushed ice and extracted with three portions of ethyl acetate. The combined extracts were washed with water, washed with brine, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to product (14.4 g.). Recrystallization from toluene afforded purified 5-(2-chloro-6-fluorophenyl)oxazolidine-2,4-dione [10.7 g., 83%; m.p. 153°-155° C.; ir (KBr) 1820, 1740 cm-1 ].
Name
Ethyl 1-(2-chloro-6-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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